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A Novel Class of Ribosome-Targeting Antibacterials
with a Unique Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antimicrobial resistance necessitates the discovery and development of
new classes of antibiotics. Odilorhabdins (ODLSs) represent a promising novel class of natural
product antibiotics with a unique mechanism of action and potent activity against a broad
spectrum of bacterial pathogens, including multidrug-resistant strains. This technical guide
provides a comprehensive overview of the odilorhabdin class, detailing their discovery,
mechanism of action, spectrum of activity, and preclinical data.

Discovery and Origin

Odilorhabdins are non-ribosomally synthesized peptide antibiotics produced by the bacterium
Xenorhabdus nematophila, a symbiont of soil-dwelling entomopathogenic nematodes.[1][2] The
discovery of odilorhabdins stemmed from a screening of 80 cultured strains of Xenorhabdus for
antimicrobial activity.[1] The initial natural products identified were designated NOSO-95A,
NOSO-95B, and NOSO-95C.[3][4] From these, a medicinal chemistry program led to the
development of the preclinical candidate, NOSO-502.[3][5][6]

Chemical Structure
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Odilorhabdins are linear cationic peptides. The structures of the natural products NOSO-95A, -
B, and -C, along with the optimized preclinical candidate NOS0O-502, are characterized by the
presence of non-proteinogenic amino acids.[4]

Mechanism of Action: A New Binding Site on the
Ribosome

Odilorhabdins exert their bactericidal effect by inhibiting protein synthesis.[3][7] Unlike many
other ribosome-targeting antibiotics, odilorhabdins bind to a novel site on the small ribosomal
subunit (30S).[2][3][7] This unique binding pocket does not overlap with the binding sites of
other known antibiotics that target the 30S subunit, such as aminoglycosides, tetracyclines,
and tigecycline.[3]

The binding of odilorhabdins to the ribosome induces miscoding during translation.[7] This
leads to the incorporation of incorrect amino acids, the readthrough of stop codons, and the
production of flawed proteins, ultimately resulting in bacterial cell death.[1] The ability of
odilorhabdins to cause miscoding is a key aspect of their potent bactericidal activity.[1]
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Caption: Mechanism of action of odilorhabdins in a bacterial cell.

Spectrum of Activity

Odilorhabdins demonstrate a broad spectrum of activity against both Gram-positive and Gram-
negative bacteria.[2] Of particular significance is their potent activity against carbapenem-
resistant Enterobacteriaceae (CRE), a critical threat in healthcare settings.[3]

Table 1: In Vitro Activity of NOSO-502 against
Enterobacteriaceae

Organism MIC Range (pg/mL) MIC90 (pg/mL)
Escherichia coli 1-32 2-8
Klebsiella pneumoniae 0.5-16 2-8
Enterobacter cloacae 1-4 2-8
Citrobacter freundii 1-4 2-8

Data compiled from multiple sources.[6]

[able 2: In Vitro Activity of Natural Odilorhabdins

Compound Organism MIC (pg/mL)
Providencia stuartii ATCC

NOSO0-95C 16
29914

NOSO-95C Proteus mirabilis ATCC 29906 32
Morganella morganii DSM

NOSO0-95C >2048
30164
Xenorhabdus nematophila

NOSO0-95C >2048
K102

Data from a study on odilorhabdin self-resistance.[8]

Resistance Mechanisms
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The producing organism, Xenorhabdus nematophila, possesses a self-resistance mechanism
to odilorhabdins. This is mediated by an N-acetyltransferase, encoded by the oatA gene
located within the odilorhabdin biosynthetic gene cluster, which inactivates the antibiotic.[4][9]
The potential for the development of clinical resistance to odilorhabdins is an area of ongoing
research.

Preclinical Data

The preclinical candidate NOSO-502 has undergone evaluation in various in vitro and in vivo
models.

Pharmacokinetics

Pharmacokinetic studies of NOS0O-502 have been conducted in mice and rats.

Table 3: Pharmacokinetic Parameters of NOSO-502 in
Mice (Subcutaneous Administration)

Dose (mg/kg) Cmax (mglL) AUCO0-» (mg-hiL) T1/2 (h)
7.81 1.49 1.94 041
31.25

125

500 84.6 352 1.1

Data extracted from a study in a murine thigh infection model.[10]

Table 4: Pharmacokinetic Parameters of NOSO-502 in
Rats (Intravenous Administration)

Parameter Value
Half-life (t1/2) 90 min
Plasma Clearance 1.92 L/h/kg
Volume of Distribution (Vd) 0.94 L/kg
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Data from in vitro and in vivo characterization of NOSO-502.[6]

NOSO-502 exhibits low plasma protein binding across multiple species.[6]

ble 5: PI in Binding of NOSO-50;

Species Unbound Fraction (%)
Mouse 19.8
Rat 20.5
Dog 17.6
Human 18.7

Data from in vitro and in vivo characterization of NOSO-502.[6]

Pharmacodynamics and In Vivo Efficacy

The in vivo efficacy of NOSO-502 has been demonstrated in murine infection models. The
pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy is the 24-
hour free-drug area under the concentration-time curve to MIC ratio (AUC/MIC).[10]

Table 6: In Vivo Efficacy of NOSO-502 in a Murine Thigh
Infection Model

Organism Endpoint Mean 24-h fAUC/MIC
E. coli Net Stasis 104
K. pneumoniae Net Stasis 4.22
K. pneumoniae 1-log Kill 17.7

Data from a study in a neutropenic murine thigh infection model.[10]

In a murine systemic infection model with an ESBL-producing E. coli strain, NOSO-502
demonstrated a 50% effective dose (ED50) of 3.5 mg/kg and achieved 1-, 2-, and 3-log
reductions in blood bacterial burden at doses of 2.6, 3.8, and 5.9 mg/kg, respectively. In a
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urinary tract infection model with uropathogenic E. coli, a 24 mg/kg dose of NOSO-502 |ed to
significant reductions in bacterial counts in the urine, bladder, and kidneys.

Experimental Protocols
Determination of Mechanism of Action
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Caption: Experimental workflow for elucidating the mechanism of action of odilorhabdins.
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This assay is used to identify which major macromolecular synthesis pathway (DNA, RNA,
protein, or cell wall) is inhibited by the antibiotic. Bacterial cultures are incubated with the
antibiotic and a specific radiolabeled precursor for each pathway (e.qg., [3H]thymidine for DNA,
[3H]uridine for RNA, [3H]leucine for protein). The amount of incorporated radioactivity is
measured over time and compared to an untreated control. A significant reduction in the
incorporation of a specific precursor indicates that its corresponding pathway is the target of
the antibiotic.

Commercially available or custom-prepared E. coli cell-free systems are used to quantify the
direct inhibitory effect of the antibiotic on protein synthesis. A reporter gene (e.g., luciferase or
GFP) under the control of a T7 promoter is added to the system along with varying
concentrations of the antibiotic. The inhibition of reporter protein production is measured, and
the IC50 value (the concentration of antibiotic that inhibits 50% of protein synthesis) is
determined.

This technique is employed to map the precise location of ribosome stalling on an mRNA
template caused by an antibiotic. A primer is annealed to the mRNA downstream of the coding
sequence. In the presence of the antibiotic, ribosomes stall at specific codons. Reverse
transcriptase is then used to synthesize cDNA from the primer. The enzyme stops when it
encounters the stalled ribosome, generating a "toe-print" - a truncated cDNA product. The size
of this product, determined by gel electrophoresis, reveals the exact position of the ribosome
on the mRNA.

In Vivo Efficacy Models

This is a standard model for evaluating the in vivo efficacy of antibiotics.

 Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of
cyclophosphamide (e.g., 150 mg/kg four days prior and 100 mg/kg one day prior to
infection).

« Infection: A logarithmic-phase culture of the test bacterium (e.g., E. coli or K. pneumoniae) is
injected into the thigh muscles of the mice.

e Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the antibiotic is
initiated. Different dosing regimens (dose and frequency) are typically evaluated.
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o Assessment: At the end of the treatment period (e.g., 24 hours), the mice are euthanized,
and the thighs are aseptically removed and homogenized. The number of colony-forming
units (CFU) per gram of tissue is determined by plating serial dilutions of the homogenate.
The reduction in bacterial load compared to untreated controls is used to assess efficacy.

This model is used to evaluate the efficacy of an antibiotic in a systemic infection.

 Induction of Neutropenia: Similar to the thigh infection model, mice are often rendered
neutropenic.

« Infection: A bacterial suspension is administered systemically, for example, via intraperitoneal
injection or intranasal/intratracheal instillation to induce pneumonia leading to sepsis.

o Treatment: Antibiotic treatment is initiated at a defined time post-infection.

e Assessment: Efficacy is typically measured by survival over a set period (e.g., 7 days) and/or
by determining the bacterial load in the blood and various organs (e.g., lungs, spleen, liver)
at specific time points.

Conclusion

The odilorhabdin class of antibiotics represents a significant advancement in the fight against
antimicrobial resistance. Their novel mechanism of action, targeting a previously unexploited
site on the bacterial ribosome, and their potent activity against difficult-to-treat Gram-negative
pathogens, including CRE, make them a highly promising therapeutic class. The preclinical
data for NOSO-502 are encouraging, demonstrating in vivo efficacy and favorable
pharmacokinetic properties. Further development and clinical evaluation of odilorhabdins are
warranted to fully assess their potential as a new generation of antibiotics.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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